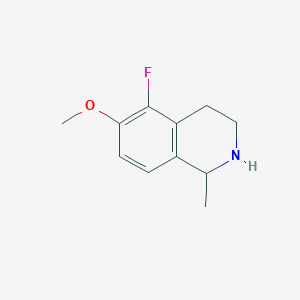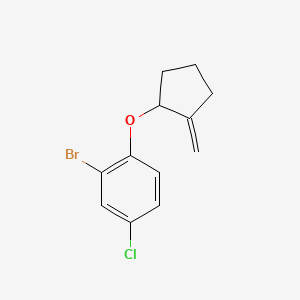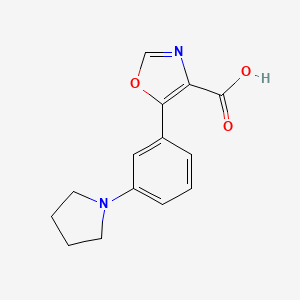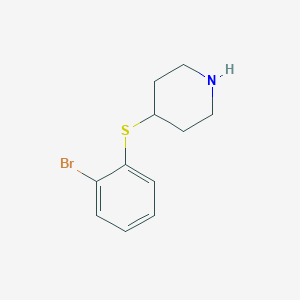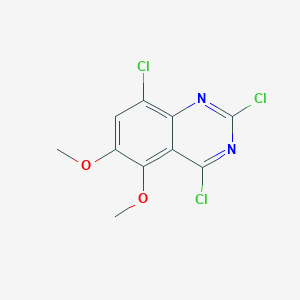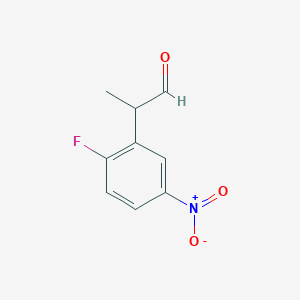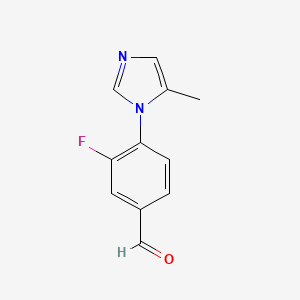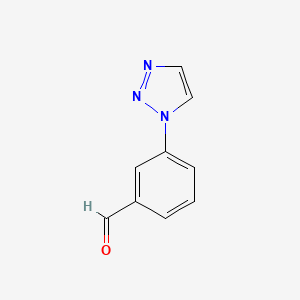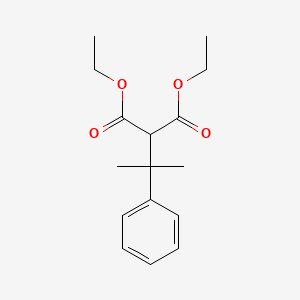
diethyl 2-(2-phenylpropan-2-yl)malonate
描述
diethyl 2-(2-phenylpropan-2-yl)malonate is an organic compound with a complex structure that includes a phenyl group and a propanedioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2-phenylpropan-2-yl)malonate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion using sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar alkylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
diethyl 2-(2-phenylpropan-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the ester moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
diethyl 2-(2-phenylpropan-2-yl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development, often involves this compound.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism by which diethyl 2-(2-phenylpropan-2-yl)malonate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved often depend on the specific application and the biological context in which the compound is used .
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester that is often used in similar synthetic applications.
Ethyl acetoacetate: Another ester with similar reactivity but different structural features.
Methyl phenylacetate: Shares the phenyl group but has different ester moieties.
Uniqueness
diethyl 2-(2-phenylpropan-2-yl)malonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it particularly useful in certain synthetic and research applications where other compounds may not be as effective .
属性
CAS 编号 |
78775-63-0 |
|---|---|
分子式 |
C16H22O4 |
分子量 |
278.34 g/mol |
IUPAC 名称 |
diethyl 2-(2-phenylpropan-2-yl)propanedioate |
InChI |
InChI=1S/C16H22O4/c1-5-19-14(17)13(15(18)20-6-2)16(3,4)12-10-8-7-9-11-12/h7-11,13H,5-6H2,1-4H3 |
InChI 键 |
SRIDQAOHTPULGP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)C1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
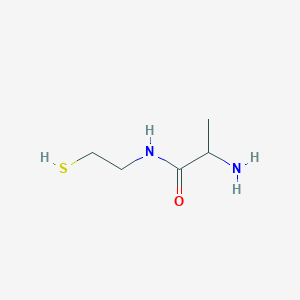

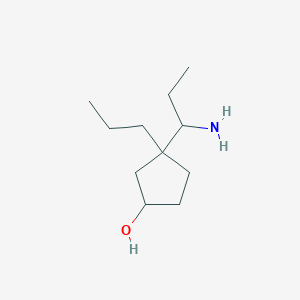
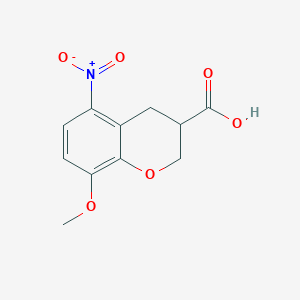
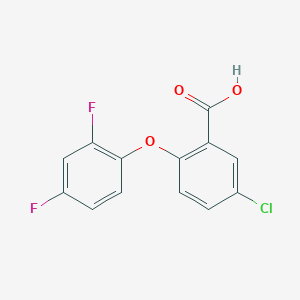
![3-[(2-Furanylmethyl)thio]propanoic acid, hydrazide](/img/structure/B8382578.png)
